molecular formula C10H11ClN4O2 B1411357 tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate CAS No. 943324-22-9

tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

Cat. No.: B1411357
CAS No.: 943324-22-9
M. Wt: 254.67 g/mol
InChI Key: FIHKHWDZZFQXDU-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of pyrazolo[3,4-d]pyrimidine derivatives provide fundamental insights into the molecular packing arrangements and intermolecular interactions characteristic of this heterocyclic system. The analysis of related 4-chloro-1H-pyrazole structures demonstrates the importance of hydrogen bonding patterns in determining crystal stability. In the low-temperature crystal structure determination conducted at 170 K, the compound exhibits orthorhombic symmetry with the Pnma space group, revealing essential structural features that are directly relevant to understanding this compound.

The crystallographic data for similar pyrazolo[3,4-d]pyrimidine compounds show characteristic planar ring systems with minimal deviation from planarity. Studies of 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine reveal that the pyrazolo[3,4-d]pyrimidine ring system maintains essential planarity with maximum deviations of only 0.025 Å from the mean plane. This structural rigidity is attributed to the extended conjugation system within the bicyclic framework and represents a key feature expected in this compound.

The intermolecular hydrogen bonding patterns observed in related structures suggest that this compound would exhibit N-H···N hydrogen bonds forming characteristic supramolecular architectures. The analysis of 4-chloro-1H-pyrazole demonstrates trimeric molecular assemblies with hydrogen bond distances ranging from 2.858 to 2.885 Å, indicating strong intermolecular interactions that influence crystal packing. These findings provide a structural foundation for predicting the crystallization behavior and solid-state properties of the target compound.

Crystallographic Parameter Value Reference Compound
Space Group Pnma 4-chloro-1H-pyrazole
Temperature 170 K 4-chloro-1H-pyrazole
Maximum Deviation from Planarity 0.025 Å 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Hydrogen Bond Distances 2.858-2.885 Å 4-chloro-1H-pyrazole

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound involves comprehensive analysis using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy. Nuclear magnetic resonance studies of pyrazolo[3,4-d]pyrimidine derivatives demonstrate characteristic chemical shift patterns that facilitate structural assignment. The proton nuclear magnetic resonance spectrum typically exhibits distinctive signals for the tert-butyl protecting group appearing as a singlet around 1.4 ppm, consistent with the nine equivalent methyl protons of the tert-butyl moiety.

The systematic nuclear magnetic resonance analysis of substituted pyrazolo[3,4-d]pyrimidines reveals that the heterocyclic protons appear in characteristic downfield regions. The pyrazole proton at position 3 typically resonates between 8.0-8.5 ppm, while the pyrimidine protons exhibit chemical shifts in the range of 8.5-9.0 ppm. The application of two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Multiple Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, enables complete assignment of carbon-13 signals and establishes connectivity patterns within the molecular framework.

Infrared spectroscopic analysis provides complementary structural information through characteristic vibrational frequencies. The carbonyl stretching frequency of the carboxylate ester typically appears around 1716 cm⁻¹, while the aromatic carbon-nitrogen stretching vibrations occur in the 1600-1508 cm⁻¹ region. The presence of the chloro substituent influences the electronic distribution within the pyrimidine ring, resulting in modified vibrational frequencies compared to unsubstituted analogs.

The infrared spectrum of related pyrazolo[3,4-d]pyrimidine derivatives demonstrates characteristic absorption bands at 3062 and 3008 cm⁻¹ corresponding to aromatic carbon-hydrogen stretching, while aliphatic carbon-hydrogen stretching appears at 2931 and 2777 cm⁻¹. The tert-butyl protecting group contributes distinctive methyl carbon-hydrogen stretching vibrations that facilitate identification and structural confirmation.

Spectroscopic Technique Characteristic Signal Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance tert-Butyl protons ~1.4 ppm
¹H Nuclear Magnetic Resonance Pyrazole H-3 8.0-8.5 ppm
¹H Nuclear Magnetic Resonance Pyrimidine protons 8.5-9.0 ppm
Infrared Carbonyl stretch ~1716 cm⁻¹
Infrared Aromatic C-H stretch 3062, 3008 cm⁻¹

Computational Modeling of Molecular Geometry

Computational modeling approaches utilizing density functional theory provide detailed insights into the optimized molecular geometry of this compound. Studies of related pyrazolo[3,4-d]pyrimidine derivatives demonstrate that the B3LYP hybrid functional combined with 6-311++G(d,p) basis set accurately reproduces experimental geometric parameters. The computational analysis reveals essential bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure.

The density functional theory calculations for pyrazolo[3,4-d]pyrimidine systems consistently show that the bicyclic core maintains planarity with minimal distortion from ideal geometry. The chlorine substituent at position 4 introduces electron-withdrawing effects that influence the electron density distribution throughout the heterocyclic framework. Computational studies reveal that the carbon-chlorine bond length typically measures approximately 1.73 Å, while the pyrimidine carbon-nitrogen bonds exhibit lengths ranging from 1.32 to 1.35 Å.

The tert-butyl carboxylate protecting group adopts preferential conformations that minimize steric interactions with the heterocyclic core. Computational analysis demonstrates that the carbonyl oxygen maintains coplanarity with the pyrazolo[3,4-d]pyrimidine system to maximize orbital overlap and electronic stabilization. The tert-butyl group exhibits characteristic tetrahedral geometry with carbon-carbon bond lengths of approximately 1.54 Å and carbon-carbon-carbon bond angles near the ideal tetrahedral value of 109.5°.

The computational modeling reveals that the overall molecular dipole moment is significantly influenced by the combined effects of the electron-withdrawing chlorine substituent and the electron-donating tert-butyl carboxylate group. This electronic distribution pattern affects molecular recognition properties and influences potential biological activity through electrostatic interactions with target proteins.

Geometric Parameter Calculated Value Method
C-Cl bond length ~1.73 Å B3LYP/6-311++G(d,p)
Pyrimidine C-N bond length 1.32-1.35 Å B3LYP/6-311++G(d,p)
tert-Butyl C-C bond length ~1.54 Å B3LYP/6-311++G(d,p)
C-C-C bond angle (tert-butyl) ~109.5° B3LYP/6-311++G(d,p)

Tautomeric Stability and Conformational Analysis

The tautomeric stability and conformational analysis of this compound involves investigation of possible structural isomers and rotational preferences that influence molecular properties. Pyrazolo[3,4-d]pyrimidine systems exhibit potential tautomeric equilibria involving proton migration between nitrogen atoms within the heterocyclic framework. The presence of the tert-butyl carboxylate protecting group at position 1 effectively blocks one potential tautomeric pathway, thereby stabilizing the observed structural form.

The conformational analysis reveals that the tert-butyl carboxylate group can adopt multiple rotational conformations around the nitrogen-carbon bond connecting it to the pyrazolo[3,4-d]pyrimidine core. Computational studies demonstrate that the lowest energy conformation positions the carbonyl oxygen to minimize steric repulsion with the chlorine substituent while maintaining favorable electronic interactions. The energy barrier for rotation around this bond is typically in the range of 10-15 kcal/mol, indicating restricted rotation at ambient temperature.

The chlorine substituent at position 4 plays a crucial role in stabilizing the preferred tautomeric form through electronic effects. The electron-withdrawing nature of chlorine increases the electrophilic character of the adjacent carbon atom, influencing the protonation state of nearby nitrogen atoms. Studies of related 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives confirm that the chloro substituent favors the observed tautomeric form over alternative structures.

The conformational flexibility of the tert-butyl group itself contributes to the overall molecular dynamics. While the three methyl groups of the tert-butyl moiety exhibit rapid rotation around their respective carbon-carbon bonds, the bulky nature of this group creates a conformational preference that influences the approach of potential binding partners. This steric shielding effect is particularly relevant for understanding molecular recognition processes and biological activity patterns.

Temperature-dependent nuclear magnetic resonance studies of similar compounds reveal coalescence phenomena that provide insights into conformational exchange rates. The analysis demonstrates that conformational interconversion occurs on timescales comparable to the nuclear magnetic resonance observation window, indicating moderate flexibility within the molecular structure while maintaining overall conformational integrity.

Conformational Parameter Energy/Characteristic Significance
Rotation barrier (N-CO bond) 10-15 kcal/mol Restricted rotation at ambient temperature
Preferred tautomeric form N1-substituted Stabilized by chloro substituent
tert-Butyl group dynamics Rapid methyl rotation Contributes to steric shielding
Conformational exchange Nuclear magnetic resonance timescale Moderate flexibility maintained

Properties

IUPAC Name

tert-butyl 4-chloropyrazolo[3,4-d]pyrimidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-8-6(4-14-15)7(11)12-5-13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKHWDZZFQXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article examines the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C10H11ClN4O2
  • Molecular Weight : 254.67 g/mol
  • CAS Number : 943324-22-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a specific derivative exhibited significant inhibitory activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
A5492.24
MCF-71.74
Doxorubicin (control)9.20

The compound's ability to induce apoptosis in A549 cells was confirmed through flow cytometric analysis, indicating that it operates at low micromolar concentrations to trigger programmed cell death.

The mechanism underlying the anticancer effects of this compound appears to involve inhibition of specific kinases. Research has shown that derivatives of this compound can inhibit Src kinase activity, which is crucial for cancer cell proliferation and survival:

CompoundIC50 (µM)Target Kinase
6eX.XXSrc
10cX.XXSrc

The exact IC50 values for these compounds were not specified in the available literature but indicate promising activity against cancer-related pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. For example, some derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:

Compound IDCOX-2 Inhibition (%)Reference
125a62%
125b71%

These findings suggest that the compound may also be useful in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold have been systematically studied to optimize potency against cancer cells and inflammatory pathways. The presence of specific functional groups has been shown to enhance activity while minimizing toxicity.

Case Studies

A notable study involved synthesizing various pyrazolo[3,4-d]pyrimidine derivatives and evaluating their biological activities. The results indicated that modifications to the core structure could lead to enhanced anticancer efficacy and reduced side effects:

  • Compound 1a : Exhibited an IC50 of 2.24 µM against A549 cells.
  • Compound 1d : Demonstrated a stronger effect on MCF-7 cells with an IC50 of 1.74 µM.

These findings underscore the importance of structural modifications in developing effective therapeutic agents .

Scientific Research Applications

The compound exhibits various biological activities, primarily as an inhibitor of protein kinases. Its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives allows it to interact effectively with target proteins involved in critical cellular processes.

Inhibition of Protein Kinases

Tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate has been identified as a potent inhibitor of several protein kinases, particularly the Src family kinases. This inhibition plays a crucial role in cancer research, where aberrant kinase activity is often implicated in tumor progression and metastasis.

Case Study : Research has shown that compounds similar to this compound can effectively reduce cell proliferation in various cancer cell lines by targeting specific kinases involved in signaling pathways essential for cancer cell survival .

Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases. The ability to inhibit specific kinases involved in neuronal apoptosis suggests potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

Research Findings : Experimental models have demonstrated that the administration of this compound can lead to reduced neuronal death and improved cognitive functions in animal models of neurodegeneration .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. By inhibiting certain kinases involved in inflammatory responses, it may serve as a potential therapeutic agent for inflammatory diseases.

Example Application : In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting its utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
Protein Kinase InhibitionBlocks activity of Src family kinasesCancer therapy
NeuroprotectionModulates apoptotic pathwaysAlzheimer's and Parkinson's disease
Anti-inflammatoryInhibits pro-inflammatory cytokinesRheumatoid arthritis

Comparison with Similar Compounds

4-Chloro-1H-Pyrazolo[3,4-d]Pyrimidine (CAS 5399-92-8)

  • Molecular Formula : C₅H₃ClN₄.

6-Chloro-9-Phenyl-9H-Purine

  • Molecular Formula : C₁₁H₈ClN₅.
  • Key Differences : Replaces the pyrazolo ring with a purine scaffold and introduces a phenyl group.
  • Activity: Purine analogs are well-known kinase inhibitors, but specific data for this compound are unavailable in the evidence.

Substituted Pyrazolo-Pyrimidine Derivatives

Ethyl 1,3-Dimethyl-4-(4-Fluorophenoxy)-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate

  • Molecular Formula : C₁₈H₁₈FN₃O₃.
  • Key Differences: Features a pyrazolo[3,4-b]pyridine core with fluorophenoxy and ethyl ester groups.
  • Activity: Fluorine substitution often enhances bioavailability and target binding.

Nanostructured Nonyl 3,4-D

  • Molecular Formula: Not explicitly stated but includes a nonyl chain and heterocyclic core.
  • Key Differences: Incorporates a long alkyl chain (nonyl) for lipid compatibility, contrasting with the tert-butyl group’s compactness.
  • Activity: Demonstrates potent antibiofilm action (83–94% eradication at 250–500 mg/L) and reduced cytotoxicity when nanostructured, highlighting the role of substituents in balancing efficacy and safety .

Structural-Activity Relationships (SAR)

  • Chlorine Substituent : Critical for electrophilic reactivity and target binding in pyrazolo-pyrimidines .
  • tert-Butyl vs. Nonyl Groups: The tert-butyl group enhances solubility and metabolic stability, whereas the nonyl chain improves lipid compatibility and biofilm penetration .
  • Ester Functionalization : Ethyl or methyl esters (e.g., in derivatives) may modulate pharmacokinetics but require optimization to avoid cytotoxicity .

Preparation Methods

Overview

tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a pyrazolo[3,4-d]pyrimidine featuring a chlorine atom at the 4 position and a tert-butyl carboxylate group at the 1 position. It has potential biological activities in oncology and inflammation. Due to its structural similarity to purine analogs, it is of interest in medicinal chemistry as a kinase inhibitor or anticancer agent. The chlorine substituent makes the molecule a reactive intermediate for further derivatization, and the tert-butyl group may improve solubility and metabolic stability.

IUPAC Name: tert-butyl 4-chloropyrazolo[3,4-d]pyrimidine-1-carboxylate
Molecular Formula: C\$${10}\$$H\$${11}\$$ClN\$${4}\$$O\$${2}\$$
Molecular Weight: 254.67 g/mol
CAS Number: 943324-22-9

Synthesis

  • General Synthesis: The compound is synthesized via functionalization of the pyrazolo[3,4-d]pyrimidine core. A common starting material, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8), can be prepared using the Vilsmeier-Haack (V.H.) reagent under reflux conditions. The tert-butyl carboxylate group can be introduced via nucleophilic substitution or coupling reactions, leveraging the reactivity of the chloro substituent. Column chromatography (e.g., silica gel) is typically used for purification, as noted in analogous syntheses of tert-butyl-protected heterocycles.
  • Precursor Preparation: The initial step includes the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and tert-butyl 4-aminopiperidine-1-.

Characterization and Purity

  • NMR Spectroscopy: Used to confirm substitution patterns (e.g., tert-butyl protons at ~1.4 ppm in H NMR).
  • Mass Spectrometry: Used to verify molecular ion peaks, with the exact mass calculated for C\$${10}\$$H\$${11}\$$ClN\$${4}\$$O\$${2}\$$ being approximately 270.06.
  • HPLC: Used for purity assessment, with typical standards for intermediates requiring ≥97% purity.

Biological Activity

This compound has potential biological activities, particularly as a protein kinase inhibitor, and may have neuroprotective and anti-inflammatory effects.

Summary of Biological Activities :

Activity Type Mechanism of Action Potential Applications
Protein Kinase Inhibition Blocks activity of Src family kinases Cancer therapy
Neuroprotection Modulates apoptotic pathways Alzheimer's and Parkinson's disease
Anti-inflammatory Inhibits pro-inflammatory cytokines Rheumatoid arthritis and other inflammatory disorders

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate?

The compound is synthesized via functionalization of the pyrazolo[3,4-d]pyrimidine core. A common starting material, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8), can be prepared using the Vilsmeier-Haack (V.H.) reagent under reflux conditions . The tert-butyl carboxylate group is likely introduced via nucleophilic substitution or coupling reactions, leveraging the reactivity of the chloro substituent. Column chromatography (e.g., silica gel) is typically used for purification, as noted in analogous syntheses of tert-butyl-protected heterocycles .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., tert-butyl protons at ~1.4 ppm in 1^1H NMR).
  • Mass spectrometry : Exact mass (calculated for C10H12ClN4O2C_{10}H_{12}ClN_4O_2: ~270.06) to verify molecular ion peaks .
  • HPLC : Purity assessment (≥97% as per typical standards for intermediates) .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, eye/face protection, and respiratory gear are mandatory due to potential irritancy .
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when introducing the tert-butyl group?

Yield variations may arise from steric hindrance of the tert-butyl group or competing side reactions. Strategies include:

  • Optimizing reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures to enhance reactivity .
  • Catalyst screening : Palladium or copper catalysts may improve coupling efficiency in aryl halide substitutions .

Q. What methodologies are recommended for studying the reactivity of the 4-chloro substituent in cross-coupling reactions?

The chloro group serves as a leaving group for:

  • Suzuki-Miyaura reactions : Replace with aryl/heteroaryl boronic acids to generate biaryl derivatives .
  • Buchwald-Hartwig amination : Introduce amines for kinase inhibitor precursors (e.g., Ibrutinib intermediates) . Monitor reaction progress via TLC or LC-MS, and characterize products using 19F^{19}\text{F} NMR if fluorinated reagents are used .

Q. How can researchers address discrepancies in spectral data for derivatives of this compound?

  • Isotopic labeling : Use 13C^{13}\text{C}-labeled reagents to clarify ambiguous peaks in NMR .
  • X-ray crystallography : Resolve structural ambiguities, particularly for regioisomeric byproducts .

Q. What strategies are effective in optimizing the compound’s solubility for biological assays?

  • Salt formation : Convert the carboxylate to a sodium salt.
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain stability .

Methodological Considerations

Q. How should researchers design experiments to explore the compound’s potential in kinase inhibition studies?

  • Molecular docking : Use computational tools (e.g., AutoDock) to predict binding affinity to kinase ATP pockets.
  • In vitro assays : Screen against kinase panels (e.g., JAK3, BTK) with ATP-competitive assays, comparing IC50_{50} values to known inhibitors .

Q. What steps are critical for scaling up synthesis without compromising purity?

  • Process optimization : Use flow chemistry for controlled reagent mixing and reduced side reactions.
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate

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